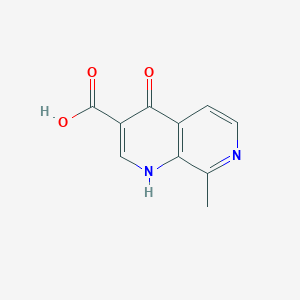
8-Methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid is a synthetic compound belonging to the class of quinolone antibiotics. It is known for its potent antibacterial properties, particularly against Gram-negative bacteria. This compound is commonly used in the treatment of urinary tract infections and has been extensively studied for its mechanism of action and various applications in scientific research.
Vorbereitungsmethoden
The synthesis of 8-Methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid involves several steps. One common method starts with the condensation of ethyl acetoacetate with 2-amino-3-methylpyridine to form an intermediate. This intermediate is then cyclized and oxidized to yield the final product. The reaction conditions typically involve the use of strong acids or bases and elevated temperatures to facilitate the cyclization and oxidation processes .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product .
Analyse Chemischer Reaktionen
8-Methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have enhanced antibacterial properties.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly at the methyl group, can lead to the formation of new compounds with varied biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8-Methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying quinolone antibiotics and their derivatives.
Biology: The compound is used to investigate bacterial DNA replication and the mechanisms of antibiotic resistance.
Medicine: It is studied for its potential use in treating various bacterial infections, particularly those caused by Gram-negative bacteria.
Industry: The compound is used in the development of new antibacterial agents and as a reference standard in quality control processes .
Wirkmechanismus
The antibacterial activity of 8-Methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid is primarily due to its inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. By binding to the A subunit of DNA gyrase, the compound prevents the supercoiling of DNA, thereby inhibiting bacterial cell division and growth . This mechanism is similar to other quinolone antibiotics, making it effective against a broad spectrum of bacteria.
Vergleich Mit ähnlichen Verbindungen
8-Methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid is often compared to other quinolone antibiotics, such as:
Nalidixic acid: Similar in structure and mechanism of action but with different pharmacokinetic properties.
Oxolinic acid: Another quinolone with a broader spectrum of activity.
Ciprofloxacin: A more potent quinolone with enhanced activity against a wider range of bacteria .
The uniqueness of this compound lies in its specific activity against certain bacterial strains and its use as a reference compound in research.
Eigenschaften
Molekularformel |
C10H8N2O3 |
|---|---|
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
8-methyl-4-oxo-1H-1,7-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-5-8-6(2-3-11-5)9(13)7(4-12-8)10(14)15/h2-4H,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
JTRFRCBROWVBIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC2=C1NC=C(C2=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


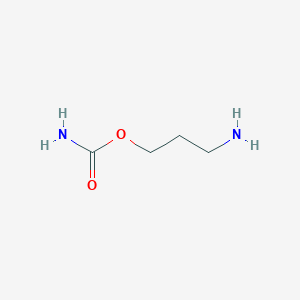

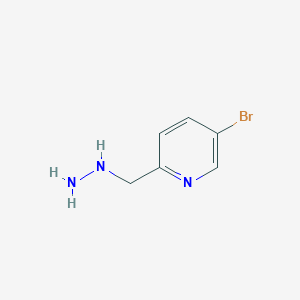
![rac-methyl1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylatehydrochloride,cis](/img/structure/B13579300.png)
![4-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B13579305.png)
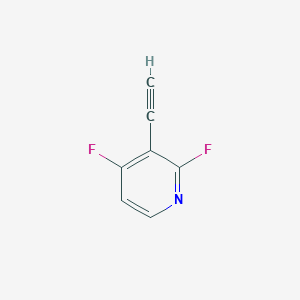
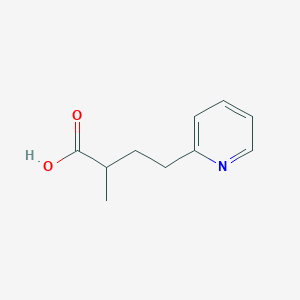
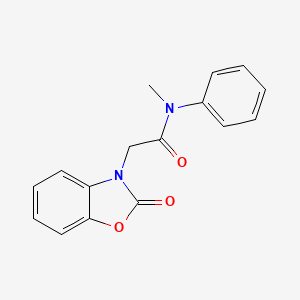
![Methyl2-amino-2-[2-(methylsulfanyl)phenyl]acetate](/img/structure/B13579335.png)

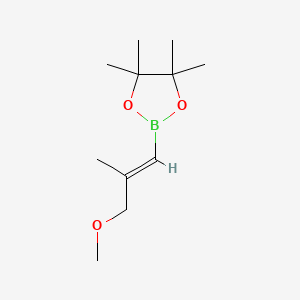
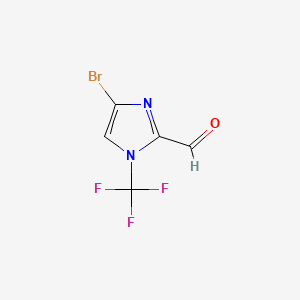

![6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13579394.png)
